molecular formula C20H27N5O B2495498 5-(Diethylamino)-2-(((4-(pyridin-2-yl)piperazin-1-yl)imino)methyl)phenol CAS No. 305351-46-6

5-(Diethylamino)-2-(((4-(pyridin-2-yl)piperazin-1-yl)imino)methyl)phenol

Cat. No.: B2495498
CAS No.: 305351-46-6
M. Wt: 353.47
InChI Key: LATNZNGZFSHVLP-UHFFFAOYSA-N
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Description

5-(Diethylamino)-2-(((4-(pyridin-2-yl)piperazin-1-yl)imino)methyl)phenol is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a diethylamino group, a pyridinyl-substituted piperazine moiety, and a phenolic group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Diethylamino)-2-(((4-(pyridin-2-yl)piperazin-1-yl)imino)methyl)phenol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Phenolic Intermediate: The phenolic intermediate is synthesized through a series of reactions involving aromatic substitution and functional group transformations.

    Introduction of the Piperazine Moiety: The piperazine ring is introduced through nucleophilic substitution reactions, often using pyridinyl-substituted piperazine as a key reagent.

    Formation of the Imino Linkage: The imino linkage is formed through condensation reactions, typically involving aldehydes or ketones.

    Final Assembly: The final compound is assembled through a series of coupling reactions, ensuring the correct orientation and connectivity of the functional groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

5-(Diethylamino)-2-(((4-(pyridin-2-yl)piperazin-1-yl)imino)methyl)phenol undergoes various types of chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The imino linkage can be reduced to form amines.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

    Oxidation Products: Quinones and other oxidized phenolic derivatives.

    Reduction Products: Amines and reduced imino derivatives.

    Substitution Products: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

5-(Diethylamino)-2-(((4-(pyridin-2-yl)piperazin-1-yl)imino)methyl)phenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(Diethylamino)-2-(((4-(pyridin-2-yl)piperazin-1-yl)imino)methyl)phenol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It may influence various biochemical pathways, including signal transduction, metabolic pathways, and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Diethylamino)-2-(((4-(pyridin-2-yl)piperazin-1-yl)imino)methyl)phenol
  • 5-(Diethylamino)-2-(((4-(pyridin-3-yl)piperazin-1-yl)imino)methyl)phenol
  • 5-(Diethylamino)-2-(((4-(pyridin-4-yl)piperazin-1-yl)imino)methyl)phenol

Uniqueness

5-(Diethylamino)-2-(((4-(pyridin-2-yl)piperazin-1-yl)imino)methyl)phenol is unique due to its specific substitution pattern and the presence of both diethylamino and pyridinyl-piperazine moieties. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

5-(diethylamino)-2-[(4-pyridin-2-ylpiperazin-1-yl)iminomethyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N5O/c1-3-23(4-2)18-9-8-17(19(26)15-18)16-22-25-13-11-24(12-14-25)20-7-5-6-10-21-20/h5-10,15-16,26H,3-4,11-14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LATNZNGZFSHVLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)C=NN2CCN(CC2)C3=CC=CC=N3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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